molecular formula C12H18N6O3S B2991006 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034355-48-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2991006
CAS No.: 2034355-48-9
M. Wt: 326.38
InChI Key: NZIMHQAWQJSZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide is a novel synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The structural motif of this compound is closely related to other triazolopyridazine derivatives that have demonstrated potent bioactivity in pharmacological research, particularly as central nervous system (CNS) agents . The 6-ethoxy substitution and the pyrrolidine-1-sulfonamide side chain are key functionalizations that may influence the molecule's physicochemical properties, bioavailability, and target binding affinity. Research on analogous structures indicates that the [1,2,4]triazolo[4,3-b]pyridazine nucleus is a privileged structure for designing modulators of various biological targets . For instance, similar compounds have shown high efficacy as anticonvulsants in preclinical models, exhibiting favorable protective indices and low neurotoxicity . Furthermore, the triazole and pyridazine heterocycles are frequently explored in the development of inhibitors for heme-containing enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1), which is a promising target in cancer immunotherapy . This combination of features makes this compound a valuable chemical tool for researchers investigating new therapeutic avenues in neuroscience, oncology, and beyond. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-2-21-12-6-5-10-14-15-11(18(10)16-12)9-13-22(19,20)17-7-3-4-8-17/h5-6,13H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIMHQAWQJSZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. The ethoxy group is introduced through an ethoxylation reaction, and the pyrrolidine-1-sulfonamide moiety is attached via a sulfonamide formation reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide is studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential antitumor and anti-inflammatory properties are being explored in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide with structurally related triazolo-pyridazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations at Position 6

The ethoxy group at position 6 distinguishes the target compound from analogs with other substituents:

  • The benzimidazole-ethylpropanamide side chain may enhance DNA intercalation or kinase inhibition, as seen in cytotoxic benzimidazole derivatives .
  • Chloro derivative (Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate) :
    Chlorine substitution at position 6 increases electrophilicity, favoring nucleophilic substitution reactions. Such derivatives serve as intermediates for further functionalization, as demonstrated in synthetic protocols .

Key Insight : Ethoxy substitution likely improves hydrolytic stability compared to chloro analogs while maintaining moderate lipophilicity relative to methoxy groups.

Variations in the Position 3 Side Chain

The pyrrolidine sulfonamide moiety contrasts with other side chains:

  • Benzimidazole-ethylpropanamide (): This side chain introduces a planar aromatic system (benzimidazole) capable of π-π stacking, which may enhance binding to hydrophobic enzyme pockets.
  • Isopropylamine-pyrrolopyridine () : The compound (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3-b)pyridazin-6-amine features a chiral pyrrolopyridine substituent, which could enhance selectivity for chiral biological targets. The isopropylamine group may improve metabolic stability compared to sulfonamides .

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide, a compound characterized by its unique triazolo-pyridazine structure, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N6O3S
  • Molecular Weight : 378.46 g/mol
  • CAS Number : 2034372-89-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds and engage in dipole interactions with biological receptors. This compound may act as an inhibitor of specific kinases involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro tests have shown that derivatives of triazolo-pyridazine can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One derivative demonstrated IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .

Antiviral Activity

The compound's antiviral potential is also noteworthy. It has been evaluated for its efficacy against various viral infections:

  • Inhibition of Viral Replication : Certain derivatives have shown promising results in inhibiting viral replication in cell cultures, suggesting a mechanism that may involve interference with viral entry or replication processes .

Case Studies

Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives:

  • Study on c-Met Kinase Inhibition :
    • A series of triazolo-pyridazine derivatives were synthesized and tested for their inhibitory activity against c-Met kinase. The most potent compound exhibited an IC50 value comparable to established inhibitors .
  • Evaluation in Cancer Cell Lines :
    • The cytotoxic effects were assessed using the MTT assay across multiple cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .

Data Table: Biological Activity Overview

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
AnticancerA5491.06 ± 0.16
AnticancerMCF-71.23 ± 0.18
AntiviralVarious VirusesNot specified
c-Met Kinase Inhibitionc-Met0.090

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.